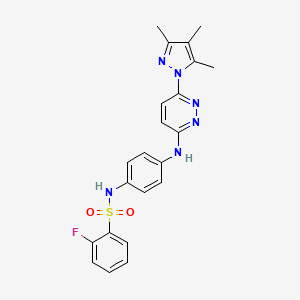![molecular formula C17H11N3O7S2 B2954649 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 349441-17-4](/img/structure/B2954649.png)
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the linear formula C24H19N3O5S2 . It has a molecular weight of 493.564 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of thiazole derivatives, which this compound is a part of, often involves vigorous reaction conditions and the use of solvents and catalysts . To overcome these shortcomings, eco-friendly methods such as microwave irradiation technique are commonly used .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The thiazole ring is a basic scaffold found in many natural compounds .Scientific Research Applications
Synthesis and Characterization for Medicinal Chemistry
Sulfonamide derivatives have been synthesized and characterized for their inhibitory properties against human carbonic anhydrase isoenzymes, demonstrating potential as powerful inhibitors. Such compounds are studied for their possible use in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and certain types of edema (Büyükkıdan et al., 2013).
Antimalarial and Antiviral Research
Research into sulfonamide derivatives has also explored their antimalarial activity and potential utility in COVID-19 treatment strategies. Theoretical investigations and molecular docking studies have identified specific sulfonamide derivatives with promising antimalarial activity and ADMET properties, highlighting their potential as COVID-19 therapeutics (Fahim & Ismael, 2021).
Antimicrobial and Antibacterial Applications
The antimicrobial activity of sulfonamide derivatives has been a significant focus, with studies demonstrating potential antibacterial and antifungal properties. These compounds are synthesized and tested against various microbial strains, offering insights into their potential as novel antimicrobial agents (Sowmya et al., 2018).
Antitumor and Antiproliferative Activities
Sulfonamide derivatives have been investigated for their antitumor properties, with some showing promise in inhibiting the proliferation of cancer cell lines. This research is pivotal in the search for new anticancer agents, contributing to the development of targeted therapies for various cancer types (Mert et al., 2014).
Safety and Hazards
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential future direction .
Mechanism of Action
Target of Action
It’s known that similar compounds with a nitrobenzenesulfonyl group are often used in the synthesis of sulfonamide drugs . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of Action
Based on the presence of the nitrobenzenesulfonyl group, it can be inferred that it might act as a competitive inhibitor of certain enzymes, preventing the normal substrate from binding and thus blocking the reaction .
Biochemical Pathways
Sulfonamides, which this compound may be related to, are known to affect the folate synthesis pathway in bacteria .
Result of Action
If it acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by blocking the synthesis of folic acid, a necessary component for bacterial dna replication .
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O7S2/c21-16(10-1-6-13-14(7-10)27-9-26-13)19-17-18-8-15(28-17)29(24,25)12-4-2-11(3-5-12)20(22)23/h1-8H,9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFSIWMVJORMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
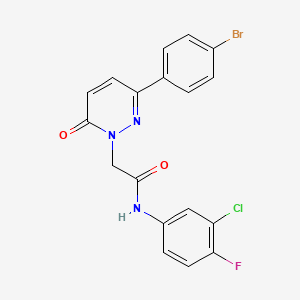

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)
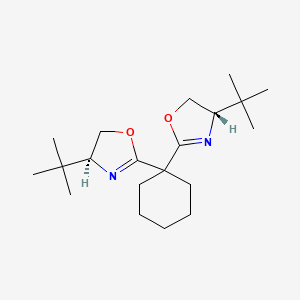
![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)
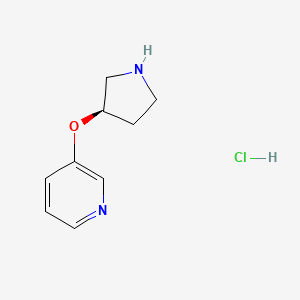
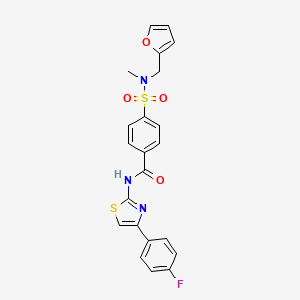
![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)

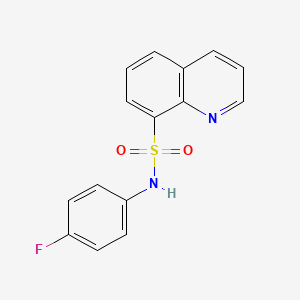

![4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2954583.png)
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine](/img/structure/B2954585.png)
